3-methylbut-3-en-1-yl benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylbut-3-enyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-10(2)8-9-14-12(13)11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTRQSDRTFFNSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCOC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601019408 | |
| Record name | 3-Methyl-3-buten-1-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601019408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5205-12-9 | |
| Record name | 3-Methylbut-3-enyl benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005205129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-3-buten-1-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601019408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylbut-3-en-1-yl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-METHYLBUT-3-ENYL BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPV8S9FL2T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Methodologies for 3 Methylbut 3 En 1 Yl Benzoate
Direct Esterification Approaches
Direct esterification represents a primary strategy for the synthesis of 3-methylbut-3-en-1-yl benzoate (B1203000). This involves the reaction of an alcohol with a carboxylic acid or its derivative. The main approaches include acid-catalyzed reactions with benzoic acid and condensation reactions with more reactive derivatives like benzoyl halides.
Fischer Esterification Variants Utilizing Benzoic Acid
Fischer-Speier esterification is a classic method in organic chemistry for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. pearson.commasterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester product, an excess of one reactant (typically the alcohol) can be used, or a product (usually water) can be removed from the reaction mixture. organic-chemistry.org For the synthesis of 3-methylbut-3-en-1-yl benzoate, this involves the reaction of benzoic acid with 3-methylbut-3-en-1-ol (isoprenol).
The mechanism begins with the protonation of the carbonyl oxygen of the benzoic acid by the acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of the 3-methylbut-3-en-1-ol. masterorganicchemistry.com This attack forms a tetrahedral intermediate. organic-chemistry.org Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the resulting oxonium ion yields the final ester, this compound, and regenerates the acid catalyst. masterorganicchemistry.com A similar Fischer esterification has been described for the reaction of an isomer, 3-methylbut-3-en-2-ol, with benzoic acid using p-toluenesulfonic acid as the catalyst in refluxing toluene (B28343). scholaris.ca
Condensation Reactions with Benzoyl Halides
A highly effective method for synthesizing this compound involves the condensation of 3-methylbut-3-en-1-ol with a benzoyl halide, most commonly benzoyl chloride. doi.org This method is generally faster and not an equilibrium reaction, unlike Fischer esterification. acs.org The reaction proceeds via nucleophilic acyl substitution.
In a typical procedure, 3-methylbut-3-en-1-ol is reacted with benzoyl chloride. doi.org The reaction is often performed in a suitable solvent like dichloromethane (B109758) (CH2Cl2) and in the presence of an organic base, such as triethylamine (B128534) (Et3N). doi.org The base serves to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct of the reaction, driving the reaction to completion. doi.org One documented synthesis achieved a 90% yield of this compound by reacting 3-methylbut-3-en-1-ol with benzoyl chloride in CH2Cl2 at 0 °C, followed by stirring overnight at room temperature with triethylamine as the base. doi.org Another example involves reacting 3-methylbut-3-en-1-ol with a substituted benzoyl chloride in toluene with triethylamine. google.com
Catalyst Systems for Esterification
The choice of catalyst is crucial for the efficiency of esterification reactions. Different systems, including acidic catalysts, base additives, and heterogeneous catalysts, are employed to enhance reaction rates and yields.
Homogeneous acid catalysts are fundamental to Fischer esterification. dergipark.org.tr Strong acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used. organic-chemistry.orgnumberanalytics.com Their primary function is to protonate the carbonyl group of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.com While effective, these homogeneous catalysts can present challenges, including product purification, reactor corrosion, and environmental concerns related to waste acid. dergipark.org.trmdpi.commdpi.com The selection between catalysts like sulfuric acid and p-toluenesulfonic acid can influence reaction outcomes and ease of handling. A German patent describes the use of organic sulfonic acids for the esterification of isoprenol with (meth)acrylic acid, highlighting their applicability in similar systems. google.com
In condensation reactions involving benzoyl halides, organic bases are critical for achieving high yields. Their main role is to act as a scavenger for the hydrogen halide byproduct (e.g., HCl) generated during the reaction. doi.org Triethylamine (Et3N) is a frequently used base for this purpose in the synthesis of this compound from benzoyl chloride. doi.orggoogle.com By neutralizing the acid, the base prevents the potential for acid-catalyzed side reactions and drives the equilibrium of the reaction forward. In broader esterification studies, other organic bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and N,N-diisopropylethylamine (DIEA) have also been screened to optimize ester yields in different reaction systems. acs.orgnih.gov
To overcome the drawbacks of homogeneous catalysts, significant research has focused on developing solid, heterogeneous catalysts. mdpi.com These catalysts are non-corrosive, environmentally friendlier, and can be easily separated from the reaction mixture for reuse. mdpi.commdpi.com While specific studies on the use of heterogeneous catalysts for the synthesis of this compound are not prevalent, research on the esterification of benzoic acid with other alcohols provides relevant insights.
Several types of heterogeneous catalysts have shown effectiveness in benzoic acid esterification. These include:
Layered metal benzoates : Barium, calcium, and strontium benzoates have been shown to be active catalysts for the methyl esterification of benzoic acid, achieving conversions of 65-70%. scielo.brscite.ai
Supported acids : Zirconia-supported tungstophosphoric acid has been used as a catalyst for the esterification of acrylic acid, demonstrating the potential of such supported systems. researchgate.net
Ion-exchange resins : Resins like Amberlyst 131 have proven to be effective catalysts for the esterification of acrylic acid with various alcohols. researchgate.net They are also cited as alternatives to homogeneous catalysts for general esterification reactions. dergipark.org.tr
Solid acid catalysts : A synthesized iron-supported zirconium/titanium solid acid catalyst has demonstrated good activity and reusability in the synthesis of various methyl benzoate derivatives. mdpi.com
The table below summarizes findings for various heterogeneous catalysts used in esterification reactions relevant to the synthesis of benzoate esters.
| Catalyst System | Reactants | Key Findings | Reference |
| Strontium Benzoate | Benzoic Acid + Methanol (B129727) | Achieved 67.91% conversion at 160°C with a 14:1 molar ratio of methanol to acid. | scielo.br |
| Amberlyst 131 | Acrylic Acid + n-Butanol | Found to be more efficient than Amberlyst 15 and Dowex 50Wx-400, giving the highest conversion. | researchgate.net |
| Iron-supported Zr/Ti | p-Chlorobenzoic Acid + Methanol | Demonstrated high yield and good recyclability over multiple reaction cycles. | mdpi.com |
| Deep Eutectic Solvent (DES) | Benzoic Acid + Ethanol | Showed the highest catalytic activity among tested catalysts, achieving 88.4% conversion at 75°C. | dergipark.org.tr |
Precursor Synthesis: 3-Methylbut-3-en-1-ol
3-Methylbut-3-en-1-ol, also known as isoprenol, is a key intermediate in the production of various chemicals. nih.gov Its synthesis can be accomplished through several distinct chemical pathways, including Grignard reactions, the Prins reaction, and the reduction of carboxylic acids.
A robust method for preparing 3-methylbut-3-en-1-ol involves the use of a Grignard reagent. google.comsigmaaldrich.com This process begins with the formation of a methallyl Grignard reagent from a methallyl halide (such as methallyl chloride) and magnesium chips in an anhydrous solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere. google.com The reaction is often initiated using a small amount of bromoethane. google.com The resulting Grignard reagent, methallylmagnesium chloride, then undergoes a nucleophilic addition reaction with formaldehyde (B43269) (or its polymer form, paraformaldehyde). google.commasterorganicchemistry.com Subsequent hydrolysis of the intermediate magnesium alkoxide yields the final product, 3-methylbut-3-en-1-ol. google.com
This method is advantageous as it utilizes readily storable and transportable raw materials and involves a straightforward process. google.com A Chinese patent describes achieving a product yield of 98.8% with a purity exceeding 99% by optimizing reaction conditions, such as temperature and molar ratios of the reactants.
Table 1: Grignard Synthesis Parameters for 3-Methylbut-3-en-1-ol
| Parameter | Value/Condition | Source |
|---|---|---|
| Reactants | Methallyl halide, Magnesium chips, Formaldehyde/Paraformaldehyde | google.com |
| Initiator | Bromoethane | google.com |
| Solvent | Tetrahydrofuran (THF) or Ether | google.com |
| Molar Ratio | Methallyl halide:Mg:(CH₂O)n = 1:(1.1–1.2):[(1.0–1.1)/n] | google.com |
| Reaction Temp. | 40-70 °C | google.com |
| Reaction Time | 2-6 hours | google.com |
The Prins reaction offers an alternative and industrially significant route to 3-methylbut-3-en-1-ol, by reacting isobutene with formaldehyde. nih.govtubitak.gov.tr This condensation reaction can be catalyzed by various systems. nih.govgychbjb.comrsc.org The reaction mechanism generally involves the protonation of formaldehyde, followed by an electrophilic attack on the isobutene double bond to form a carbocation intermediate, which is then deprotonated to yield the product. rsc.org
Research has explored different catalysts to improve yield and selectivity. H-ZSM-5 zeolites have been shown to be effective, demonstrating higher catalytic rates and selectivity for 3-methylbut-3-en-1-ol compared to other zeolites like H-beta. rsc.org The use of immobilized SnCl₄ on a silica (B1680970) (SiO₂) support has also been investigated, with the catalyst showing high activity and selectivity for the desired alcohol. gychbjb.com
Innovations in reaction conditions have also been developed. One approach utilizes supercritical CO₂ in conjunction with a CsH₂PO₄-modified HZSM-5 catalyst. nih.govtubitak.gov.tr In this system, the alkaline sites on the catalyst extract a proton from isobutene, while the weakly acidic supercritical CO₂ activates formaldehyde, facilitating the reaction. nih.govtubitak.gov.tr Another method involves a two-step process where isobutene and formaldehyde first undergo condensation and esterification with a carboxylic acid, followed by hydrolysis of the resulting ester to yield 3-methylbut-3-en-1-ol. google.com
Table 2: Comparison of Prins Reaction Methodologies
| Catalyst/System | Solvent/Conditions | Key Findings | Source |
|---|---|---|---|
| H-ZSM-5 Zeolite | Liquid Phase | High catalytic rate and selectivity for 3-methylbut-3-en-1-ol. | rsc.org |
| Immobilized SnCl₄/SiO₂ | Dioxane | Dioxane promotes formaldehyde depolymerization and dissolution, enhancing the reaction. | gychbjb.com |
| CsH₂PO₄-modified HZSM-5 | Supercritical CO₂ | Supercritical CO₂ activates formaldehyde, improving reactivity. | nih.govtubitak.gov.tr |
| Tubular Reactor | Methylal | Continuous process significantly reduces reaction time and improves efficiency. | gychbjb.com |
| Two-Step Method | High-pressure reactor | Condensation/esterification followed by hydrolysis; allows for recycling of the carboxylic acid. | google.com |
3-Methylbut-3-en-1-ol can be synthesized by the reduction of its corresponding carboxylic acid, 3-methylbut-3-enoic acid. beilstein-journals.orgnih.gov This transformation is typically achieved using a powerful reducing agent. beilstein-journals.org Researchers have successfully used lithium aluminum deuteride (B1239839) (LiAlD₄) and, by extension, lithium aluminum hydride (LiAlH₄) for this purpose. beilstein-journals.orgnih.gov The reaction involves dissolving the carboxylic acid in a dry ether solvent and adding the hydride reagent. beilstein-journals.org While the reaction proceeds smoothly, care must be taken during the workup, as the product alcohol is volatile and can be lost during solvent evaporation, which can impact the final yield. nih.gov
The precursor for the reduction pathway, 3-methylbut-3-enoic acid, is not always readily available and can be prepared from 3-methylbut-3-en-1-ol itself. beilstein-journals.orgnih.gov This oxidation step creates a two-step synthetic sequence from the alcohol to the acid and back to the alcohol (often for isotopic labeling purposes). beilstein-journals.orgnih.gov A common and effective method for this oxidation is the use of Jones reagent, which is prepared from chromium trioxide (CrO₃) and sulfuric acid in acetone (B3395972). beilstein-journals.org The alcohol is dissolved in acetone and cooled, after which the Jones reagent is added, leading to the formation of 3-methylbut-3-enoic acid. beilstein-journals.org This process has been reported to yield the acid in approximately 50% yield and sufficient purity for subsequent steps. nih.gov
Table 3: Summary of the Oxidation-Reduction Pathway
| Step | Reaction | Reagents | Key Details | Source |
|---|---|---|---|---|
| 1. Oxidation | 3-Methylbut-3-en-1-ol → 3-Methylbut-3-enoic acid | Jones Reagent (CrO₃/H₂SO₄/Acetone) | Reaction is performed at low temperatures (0–3 °C). Yields ~50%. | beilstein-journals.orgnih.gov |
| 2. Reduction | 3-Methylbut-3-enoic acid → 3-Methylbut-3-en-1-ol | LiAlH₄ or LiAlD₄ in dry ether | Product is volatile, which can lead to lower isolated yields (~31%). | beilstein-journals.orgnih.gov |
While 3-methylbut-3-en-1-ol is an achiral molecule, the principle of stereoselective reduction is crucial in the synthesis of more complex, structurally related chiral alcohols. Stereoselective reduction of prochiral ketones is a powerful tool for creating specific stereoisomers. researchgate.net Biocatalysis offers an environmentally benign approach, using plant cell cultures or isolated enzymes. researchgate.net For instance, cell cultures of Daucus carota (carrot) can reduce various prochiral ketones to their corresponding chiral alcohols with high enantiomeric excess. researchgate.net Similarly, isolated alcohol dehydrogenases (ADHs) can achieve excellent regio- and stereoselectivity in the reduction of diketones to furnish enantiopure hydroxy ketones or diols. researchgate.net These strategies, while not directly applicable to the synthesis of the achiral 3-methylbut-3-en-1-ol from its acid, are fundamental in asymmetric synthesis for producing chiral building blocks and natural products. nih.gov
Reduction of 3-Methylbut-3-enoic Acid
Reaction Optimization and Process Intensification in this compound Synthesis
The final step in producing this compound is the esterification of the precursor alcohol. A standard laboratory procedure involves reacting 3-methylbut-3-en-1-ol with benzoyl chloride in a suitable solvent like dichloromethane (CH₂Cl₂), using a base such as triethylamine (Et₃N) to neutralize the HCl byproduct. doi.org
Optimization of this reaction focuses on improving yield, purity, and efficiency while minimizing waste. Key parameters for optimization include the choice of reagents, catalyst, solvent, temperature, and reaction time.
Table 4: Potential Optimization and Intensification Strategies
| Strategy | Description | Potential Benefits | Relevant Concepts From |
|---|---|---|---|
| Catalyst Screening | Evaluating different esterification catalysts (e.g., DMAP, various Lewis acids) to find one that accelerates the reaction at lower temperatures. | Lower energy consumption, reduced side reactions, increased throughput. | General Chemical Principles |
| Microwave Synthesis | Using a microwave reactor to rapidly heat the reaction mixture. | Drastically reduced reaction times (minutes vs. hours), improved yields. | doi.org |
| Continuous Flow Chemistry | Pumping streams of reactants through a heated tube or microreactor where they mix and react. | Superior temperature control, enhanced safety for exothermic reactions, easy scalability, and integration of purification steps. | sci-hub.se |
| Solvent Selection | Choosing a solvent that maximizes reactant solubility and facilitates product separation. | Improved reaction rates, simplified workup and purification. | gychbjb.com |
| Stoichiometry Adjustment | Precisely controlling the molar ratios of the alcohol, acylating agent, and base/catalyst. | Minimized unreacted starting materials, reduced waste, higher purity of the crude product. | doi.orgrsc.org |
Process intensification aims to make chemical manufacturing smaller, safer, and more efficient. sci-hub.se For the synthesis of this compound, adopting continuous flow technology could be highly beneficial. The precursor synthesis via the Prins reaction has already been shown to be more efficient in a tubular reactor. gychbjb.com Similarly, the final esterification could be performed in a flow system, allowing for precise control over reaction conditions and rapid production. Such systems can handle highly reactive intermediates safely and can be scaled up by extending operation time or running multiple reactors in parallel, representing a significant advancement over traditional batch processing. sci-hub.se
Solvent Effects on Reaction Efficiency and Selectivity
The choice of solvent is a determining factor in the synthesis of this compound, significantly influencing both the rate of reaction and the yield of the desired ester. Research into esterification reactions, such as the Mitsunobu reaction and catalyzed esterifications, provides clear evidence of this dependency.
Studies have shown that reaction rates are often faster in non-polar solvents. For instance, in the Mitsunobu esterification of an alcohol with benzoic acid, the rate constant for ester formation was found to be approximately 100 times greater in the non-polar solvent tetrahydrofuran (THF) compared to the more polar acetonitrile (B52724) (MeCN). uq.edu.au This phenomenon is attributed to the role of ion pair aggregates and clusters in the reaction mechanism, with non-polar environments often leading to higher yields. uq.edu.au
In other catalyzed esterification processes, such as the reaction between benzyl (B1604629) alcohol and benzoic acid, solvent choice also plays a crucial role. While hexane (B92381) was found to provide the highest yield of benzyl benzoate, toluene was selected as a more practical alternative due to its lower toxicity and broader substrate compatibility. diva-portal.org The selection of a solvent often involves a trade-off between reaction efficiency, safety, and applicability to a wider range of starting materials. diva-portal.org
Table 1: Effect of Solvent on Esterification Yield
This table illustrates the impact of different solvents on the yield of benzyl benzoate in a zirconocene (B1252598) triflate-catalyzed reaction conducted at 80°C. diva-portal.org
| Solvent | Yield of Benzyl Benzoate (%) |
| Hexane | 64 |
| Toluene | 55 |
| Dichloromethane (DCM) | 28 |
| Acetonitrile (MeCN) | 16 |
Temperature and Pressure Influence on Equilibrium and Kinetics
Temperature is a key parameter that directly affects the kinetics and equilibrium of the esterification reaction. Generally, higher temperatures accelerate the reaction rate, leading to higher product conversion in a shorter time. In a study of benzyl benzoate synthesis, increasing the reaction temperature from 30°C to 80°C in toluene resulted in a significant increase in yield. diva-portal.org Similarly, studies on solvent-free esterifications using solid acid catalysts have found that refluxing at an elevated temperature is optimal for achieving high yields, as it helps to remove the water generated during the reaction, thereby shifting the equilibrium toward the product side. ijstr.org Research on the esterification of benzoic acid with various alcohols catalyzed by a deep eutectic solvent showed a positive correlation between temperature and the conversion of benzoic acid. dergipark.org.tr For example, with ethanol, the conversion reached 88.3% at 75°C. dergipark.org.tr
While many lab-scale esterifications are conducted at atmospheric pressure, pressure becomes a significant factor in certain industrial processes, particularly those involving gaseous reactants or solvent-free conditions. The synthesis of the precursor alcohol, 3-methylbut-3-en-1-ol, from isobutene and formaldehyde, for instance, requires high pressures of over 250 bar and temperatures exceeding 250°C when performed without a solvent. google.com The use of a solvent in this process allows for much milder conditions, highlighting the interplay between solvent, temperature, and pressure in achieving efficient synthesis. google.com
Table 2: Influence of Temperature on Benzyl Benzoate Yield
This table shows the effect of reaction temperature on the yield of benzyl benzoate in different solvents. diva-portal.org
| Solvent | Temperature (°C) | Yield (%) |
| Toluene | 80 | 55 |
| Toluene | 30 | 18 |
| Hexane | 80 | 64 |
Purification Techniques for Synthetic Intermediates and Final Product
Following the synthesis, purification is a critical step to isolate this compound from unreacted starting materials (e.g., 3-methyl-3-buten-1-ol, benzoyl chloride), catalysts, and any byproducts. The standard procedure involves an initial workup, which typically includes washing the reaction mixture with an aqueous solution like sodium bicarbonate to neutralize acid and then with brine. doi.org The organic layer is then dried and concentrated under reduced pressure. doi.org The final, high-purity product is most commonly obtained through chromatographic methods.
Flash Column Chromatography
Flash column chromatography is the predominant technique for the purification of this compound and related esters on a laboratory scale. doi.orgrsc.org This method utilizes a stationary phase, typically silica gel, and a mobile phase (eluent) to separate compounds based on their polarity. rsc.orgdoi.org The crude product is loaded onto the silica gel column, and the eluent, a mixture of solvents, is passed through the column under pressure. doi.org By carefully selecting the eluent system, the target compound can be effectively separated from impurities.
For this compound and similar compounds, a common eluent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) (EtOAc) or dichloromethane (CH2Cl2). doi.orgsemanticscholar.org The specific ratio of these solvents is optimized to achieve the best separation.
Table 3: Eluent Systems for Flash Column Chromatography Purification
This table details the eluent systems used in the flash column chromatography purification of this compound and structurally similar benzoate esters. doi.org
| Compound | Eluent System (Mobile Phase) | Reference |
| This compound | Not specified, but purification by flash chromatography is confirmed | doi.orgrsc.org |
| 3-methylbut-3-en-1-yl [1,1'-biphenyl]-4-carboxylate | 10% EtOAc/hexanes | doi.org |
| 3-methylbut-3-en-1-yl 4-iodobenzoate | 10% EtOAc/hexanes | doi.org |
| 3-fluoro-3-methylbutyl 4-iodobenzoate | Toluene | doi.org |
| 3-methylbut-3-en-1-yl nicotinate | 40% EtOAc/hexanes | doi.org |
Advanced Chemical Reactivity and Transformation Mechanisms of 3 Methylbut 3 En 1 Yl Benzoate
Reactions Involving the Ester Moiety
The benzoate (B1203000) ester portion of the molecule is a primary site for a variety of chemical transformations, including cleavage, transesterification, and reduction.
Hydrolytic Cleavage Pathways
Ester hydrolysis can be achieved under both acidic and basic conditions, leading to the formation of benzoic acid and 3-methylbut-3-en-1-ol. libretexts.org
In the presence of an acid catalyst, the hydrolysis of 3-methylbut-3-en-1-yl benzoate proceeds through a multi-step mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water forms a tetrahedral intermediate. Following a proton transfer, the 3-methylbut-3-en-1-ol moiety is eliminated as the leaving group, and deprotonation of the resulting protonated benzoic acid regenerates the acid catalyst and yields benzoic acid. libretexts.org
Mechanism of Acid-Catalyzed Hydrolysis of this compound
| Step | Description |
|---|---|
| 1 | Protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺). |
| 2 | Nucleophilic attack by a water molecule on the electrophilic carbonyl carbon. |
| 3 | Formation of a tetrahedral intermediate. |
| 4 | Proton transfer from the attacking water molecule to the ester's alkoxy oxygen. |
| 5 | Elimination of the leaving group, 3-methylbut-3-en-1-ol. |
| 6 | Deprotonation to form the final product, benzoic acid, and regenerate the acid catalyst. |
This table provides a generalized mechanism based on established principles of acid-catalyzed ester hydrolysis. libretexts.org
Base-mediated hydrolysis, also known as saponification, is an irreversible process that consumes a stoichiometric amount of a base, such as sodium hydroxide (B78521). masterorganicchemistry.com The reaction begins with the nucleophilic addition of a hydroxide ion to the carbonyl carbon of the ester, forming a tetrahedral intermediate. The intermediate then collapses, expelling the 3-methylbut-3-en-1-oxide anion as the leaving group. This is followed by a rapid acid-base reaction where the alkoxide deprotonates the newly formed benzoic acid, resulting in a benzoate salt and 3-methylbut-3-en-1-ol. An acidic workup is necessary to protonate the carboxylate and obtain benzoic acid. libretexts.orgmasterorganicchemistry.com
Mechanism of Base-Mediated Hydrolysis of this compound
| Step | Description |
|---|---|
| 1 | Nucleophilic attack of the hydroxide ion on the carbonyl carbon. |
| 2 | Formation of a tetrahedral intermediate. |
| 3 | Elimination of the 3-methylbut-3-en-1-oxide leaving group. |
| 4 | Deprotonation of the resulting carboxylic acid by the alkoxide. |
| 5 | Formation of the benzoate salt and 3-methylbut-3-en-1-ol. |
| 6 | (Workup) Protonation of the benzoate salt with an acid to yield benzoic acid. |
This table outlines the generally accepted mechanism for the saponification of esters. libretexts.orgmasterorganicchemistry.com
Transesterification Processes
Transesterification is a process where the alkoxy group of an ester is exchanged with that of another alcohol. ucla.edu For this compound, this reaction can be catalyzed by either an acid or a base. ucla.edutandfonline.com For example, reacting this compound with an excess of methanol (B129727) in the presence of an acid catalyst would lead to the formation of methyl benzoate and 3-methylbut-3-en-1-ol. ucla.edu The use of a large excess of the new alcohol can drive the equilibrium towards the desired product. ucla.edu Various catalysts, including natural phosphates and lithium bis(ethylenedioxy)borate, have been shown to be effective for the transesterification of benzoate esters. tandfonline.comasianpubs.org
Reduction Reactions of the Benzoate Ester
The ester group of this compound can be reduced to different products depending on the reducing agent used. libretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to two primary alcohols: benzyl (B1604629) alcohol and 3-methylbut-3-en-1-ol. libretexts.org The reaction proceeds through the formation of an aldehyde intermediate which is then further reduced. libretexts.org
Weaker reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can be used to selectively reduce the ester to an aldehyde at low temperatures (-78 °C), yielding benzaldehyde (B42025) and 3-methylbut-3-en-1-ol. libretexts.org
Reducing Agents for Benzoate Esters and Their Products
| Reducing Agent | Product(s) from Ester Moiety | Reference(s) |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Benzyl Alcohol | libretexts.org |
| Diisobutylaluminum Hydride (DIBAL-H) | Benzaldehyde | libretexts.org |
| PhMeSiH₂ with Cp₂TiMe₂ catalyst | Toluene (B28343) (under H₂) or PhMeSi(OEt)(OCH₂Ph) | cdnsciencepub.com |
This table summarizes the outcomes of reducing benzoate esters with various reagents.
Reactions of the Terminal Alkene Functionality
The terminal alkene group in this compound is susceptible to a range of addition and oxidation reactions characteristic of carbon-carbon double bonds. nih.govorganic-chemistry.org
One notable reaction is the radical 1-fluorosulfonyl-2-alkynylation. In a study, this compound was reacted with 2-phenylethyne-1-sulfonyl fluoride (B91410) in the presence of a radical initiator (AIBN). This resulted in the addition of a fluorosulfonyl group and an alkynyl group across the double bond, forming a β-alkynyl-fluorosulfonylalkane with a quaternary center. nih.govd-nb.info
Other potential reactions of the terminal alkene include:
Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) would form an epoxide. Enantioselective epoxidation of terminal alkenes can also be achieved using specific catalysts. organic-chemistry.org
Ozonolysis: Treatment with ozone followed by a reductive workup (e.g., with dimethyl sulfide) would cleave the double bond to yield a ketone (acetone) and an aldehyde. masterorganicchemistry.com
Aza-Heck Reaction: Palladium-catalyzed or metal-free oxidative amination reactions can introduce a nitrogen-containing group at the terminal position of the alkene. acs.org
1,1-Carboamination: A two-step process involving an azo-ene reaction followed by N-N bond cleavage can lead to the formation of α-branched amine derivatives. acs.org
Potential Reactions of the Terminal Alkene in this compound
| Reaction Type | Reagents | Expected Product Type | Reference(s) |
|---|---|---|---|
| Radical Addition | 2-phenylethyne-1-sulfonyl fluoride, AIBN | β-alkynyl-fluorosulfonylalkane | nih.govd-nb.info |
| Epoxidation | Peroxy acid (e.g., m-CPBA) | Epoxide | organic-chemistry.org |
| Ozonolysis | 1. O₃; 2. DMS or Zn/H₂O | Ketone and Aldehyde | masterorganicchemistry.com |
| Aza-Heck Reaction | NFBS, Phosphine Selenide Catalyst | Enimide | acs.org |
This table summarizes potential transformations of the terminal alkene functionality based on known alkene chemistry.
Electrophilic Addition Reactions
The carbon-carbon double bond in this compound is susceptible to attack by electrophiles, leading to the formation of saturated derivatives. The regioselectivity of these additions typically follows Markovnikov's rule, where the electrophile adds to the less substituted carbon, and the nucleophile adds to the more substituted carbon, resulting in the formation of a stable tertiary carbocation intermediate.
The synthesis of aliphatic fluorides via hydrofluorination of alkenes is a direct method for forming C(sp³)–F bonds. nih.gov For 1,1-disubstituted alkenes like this compound, this transformation is challenging due to the low acidity of hydrogen fluoride (HF) and the instability of the requisite carbocation intermediate. nih.gov However, modern catalytic methods have been developed to overcome these hurdles.
One approach involves a dual photocatalytic system using an iridium-based photosensitizer and a cobalt catalyst with triethylamine (B128534) trihydrofluoride (Et₃N·3HF) serving as the fluoride source. nih.govresearchgate.net This redox-neutral method proceeds through a polar-radical-polar crossover pathway to achieve Markovnikov hydrofluorination. nih.gov Another strategy employs a bifunctional activation of hydrogen fluoride using an inexpensive and easily handled liquid reagent, KHSO₄-13HF. acs.orgnih.gov This system activates the alkene via its acidic terminus while the hydrogen-bond acceptor end directs the nucleophilic attack of HF, leading to exclusive Markovnikov regioselectivity with excellent functional group tolerance. acs.orgnih.gov These methods are applicable to 1,1-disubstituted alkenes and represent viable pathways for the conversion of this compound to its corresponding tertiary fluoride derivative.
The hydrohalogenation of this compound can be efficiently achieved using an iron-catalyzed radical Markovnikov process. This method provides a practical alternative to classical hydrohalogenation with mineral acids, which often require harsh conditions. nih.gov The iron-catalyzed reaction proceeds under mild, non-acidic conditions, offering significantly higher functional group tolerance. nih.gov
In this transformation, a tertiary alkyl radical is formed as a key intermediate, which is then trapped to yield the halogenated product. For the hydrobromination and hydrochlorination of this compound, very good isolated yields have been reported. nih.govnih.gov
| Reaction | Catalyst | Halogen Source | Reducing Agent | Solvent | Yield | Product |
|---|---|---|---|---|---|---|
| Hydrobromination | Fe(dpm)₃ | Methyl 2-bromo-2-methylpropanoate | Isopropoxy(phenyl)silane | iPrOH/THF | 79% | 4-bromo-3-methylbutyl benzoate |
| Hydrochlorination | Fe(dpm)₃ | Methyl 2-chloro-2-methylpropanoate | Isopropoxy(phenyl)silane | iPrOH/THF | 92% | 4-chloro-3-methylbutyl benzoate |
Radical Functionalization Chemistry
The alkene moiety of this compound is also an excellent acceptor for radical species. These reactions enable the installation of complex functionalities through multi-component processes, often with high atom economy and functional group compatibility.
A transition-metal-free, radical 1,2-difunctionalization has been developed for the synthesis of β-alkynyl-fluorosulfonylalkanes (BAFSAs). researchgate.netthieme-connect.de This process involves the addition of an FSO₂ radical to an unactivated alkene, followed by an alkynylation step. thieme-connect.dechemrevlett.com this compound serves as an exemplary substrate, reacting with an alkynyl sulfonyl fluoride, which acts as both the FSO₂-radical precursor and a radical trapping agent. researchgate.netchemrevlett.com
The reaction is typically initiated by AIBN at elevated temperatures and proceeds in high yield, notably allowing for the formation of a quaternary carbon center. researchgate.netthieme-connect.de The resulting BAFSA product contains both a versatile alkyne moiety and a sulfonyl fluoride group, which is amenable to further diversification through SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. researchgate.netacs.orgthieme-connect.de
| Alkene Substrate | Reagent | Radical Initiator | Solvent | Temperature | Yield | Product Name |
|---|---|---|---|---|---|---|
| This compound | 2-Phenylethyne-1-sulfonyl fluoride | AIBN | EtOAc | 85°C | 93% | 4-(Fluorosulfonyl)-3-methyl-3-(2-phenylethynyl)butyl benzoate |
This compound can participate in three-component carbo-oximation reactions, a powerful tool for constructing complex molecules by forming multiple C-C and C-N bonds in a single step. organic-chemistry.org In a specific application, the reaction involves an alkyl radical precursor (ethyl iodoacetate), an alkene (this compound), and a sulfonyl oxime as the nitrogen-containing component. organic-chemistry.org
The process is initiated by the thermal decomposition of Di-tert-butyl hyponitrite (DTBHN), which generates radicals that drive the cascade reaction. This methodology allows for the efficient assembly of a functionalized oxime derivative from three simple starting materials. organic-chemistry.org
| Component 1 (Radical Precursor) | Component 2 (Alkene) | Component 3 (Oxime Source) | Initiator | Yield | Product |
|---|---|---|---|---|---|
| Ethyl iodoacetate | This compound | Sulfonyl oxime | DTBHN | 79% | Ethyl 2-(4-(benzoyloxy)-2-(((((E)-1-cyano-2-ethoxy-2-oxoethylidene)amino)oxy)methyl)-2-methylbutyl)acetate |
The simultaneous introduction of hydroxyl (-OH) and trifluoromethyl (-CF₃) groups across the double bond of this compound can be accomplished through hydroxytrifluoromethylation. A facile method utilizes the Langlois reagent (CF₃SO₂Na) in the presence of an oxidant and dimethyl sulfoxide (B87167) (DMSO). arabjchem.org
This reaction provides access to β-trifluoromethyl alcohols, which are valuable structural motifs in medicinal chemistry. When applied to this compound, the reaction proceeds with Markovnikov selectivity, installing the hydroxyl group at the tertiary carbon and the trifluoromethyl group at the primary carbon to yield 5,5,5-trifluoro-3-hydroxy-3-methylpentyl benzoate. arabjchem.org
Aerobic Oxynitration and sp3 C–H Oxidation
The functionalization of sp3 C–H bonds, particularly in allylic systems like that found in this compound, represents a powerful strategy for molecular diversification. Metal-catalyzed allylic oxidation has emerged as a key method for this transformation, enabling the conversion of hydrocarbon building blocks into more complex, synthetically useful materials. liverpool.ac.uk Copper(I)-NHC (N-heterocyclic carbene) catalysts, in particular, have been shown to be effective in the allylic oxidation of alkenes. liverpool.ac.uk These systems can participate in the allylic oxidation of alkenes effectively, demonstrating high regioselectivity and tolerance for a wide array of sensitive functional groups. liverpool.ac.uk
While specific examples detailing the aerobic oxynitration of this compound are not prevalent, the principles of sp3 C-H oxidation are well-established. The development of aerobic cross-coupling reactions, which can involve the loss of hydrogen atoms to form new bonds, highlights a trend toward more efficient and environmentally benign transformations. karger.com Such dehydrogenative cross-couplings are increasingly catalyzed by transition metals, showcasing the potential for activating otherwise inert C-H bonds within molecules like this compound. karger.com
Cycloaddition Reactions
The alkene moiety of this compound is a reactive handle for participating in various cycloaddition reactions. In a notable example, this compound was utilized as a reactant in the context of polar [4+2] cycloaddition reactions involving 5-alkenylthiazoles as dienes. researchgate.net The field of cycloadditions is broad, with density functional theory (DFT) studies investigating intramolecular radical cation [2+2] cycloadditions and gold-catalyzed reactions showing pathways for both [4+3] and formal [4+2] cycloadducts depending on the electronic nature of the diene. researchgate.net
The versatility of cycloaddition is further demonstrated by the use of chiral organocatalysts to achieve asymmetric [3+2] cycloadditions, as well as the formal [4+2] cycloaddition of pyrones with nucleophiles to construct larger, complex ring systems. acs.orgkarger.com These methodologies underscore the potential of the terminal alkene in this compound to serve as a dienophile or reaction partner in building molecular complexity.
A study involving the radical 1-fluorosulfonyl-2-alkynylation of unactivated alkenes used this compound as a substrate. d-nb.infonih.gov The reaction, initiated by AIBN, proceeded without a transition-metal catalyst to yield a β-alkynyl-fluorosulfonylalkane, demonstrating the alkene's receptiveness to radical addition processes that form complex adducts. d-nb.infonih.gov
Table 1: Radical Alkynylation of this compound
| Reactant 1 | Reactant 2 | Initiator | Yield | Reference |
|---|
Olefin Metathesis Reactions for Structural Diversification
Olefin metathesis provides a powerful tool for the structural modification of this compound. Specifically, cross-metathesis reactions can alter the carbon skeleton. A relay strategy has been developed to enable the cross-metathesis of pre-existing trisubstituted olefins, a structural feature found in related monoterpenoid-derived substrates, with other trisubstituted alkenes. acs.orgacs.org This approach overcomes challenges associated with the reactivity of sterically hindered alkenes. acs.org For instance, a relay cross-metathesis using a ruthenium benzylidene catalyst was successfully employed on a related acetonide-protected substrate, demonstrating the feasibility of modifying such systems. acs.orgacs.org The use of solid-phase olefin cross-metathesis has also been reported, indicating the adaptability of the reaction to different experimental setups. researchgate.net
Oxidation Reactions of the Alkene (excluding direct safety/toxicity)
The alkene functional group in this compound is susceptible to various oxidation reactions, leading to the formation of valuable oxygenated derivatives. A primary example is epoxidation. Research on the closely related isomer, 3-methylbut-2-en-1-yl benzoate, demonstrated its successful conversion to the corresponding epoxide, (3,3-dimethyloxiran-2-yl)methyl benzoate. rsc.org This electrochemical epoxidation was proposed to proceed through a bromohydroxylation intermediate, which then undergoes base-facilitated intramolecular cyclization to form the epoxide ring. rsc.org
Another potential transformation is palladium-catalyzed oxidation. In studies on related 2-(3-butenyl)benzoic acid systems, palladium(II) catalysts were shown to effect an oxidation reaction, converting the terminal alkene into a cyclic ketone (an isochromenone) in what can be described as a Wacker-type process. acs.orgnih.gov This highlights the potential for the alkene in this compound to undergo similar oxidative cyclizations under palladium catalysis.
Table 2: Epoxidation of a Related Alkene Substrate
| Substrate | Product | Reagents | Yield | Reference |
|---|
Palladium-Catalyzed Transformations and Cross-Coupling Reactions
The allylic nature of the ester in this compound makes it a prime candidate for a range of palladium-catalyzed transformations. acs.org Pd-catalyzed allylic substitution is a cornerstone of modern organic synthesis, allowing for the formation of C-C, C-N, and C-O bonds under mild conditions with high functional group tolerance. acs.org These reactions can be rendered enantioselective through the use of chiral ligands, providing access to chiral products. acs.org
Furthermore, palladium nanoparticles generated in situ have been shown to catalyze the long-range isomerization of olefins in related 2-alkenylbenzoic acid derivatives. acs.orgnih.gov This process converts terminal alkenes into more stable, internal E-olefins that are conjugated with the aromatic system. acs.orgnih.gov Such isomerization reactions provide an atom-economical method for repositioning the double bond within the molecule, offering an alternative pathway for structural diversification. acs.orgnih.gov The scope of palladium catalysis also extends to alkene difunctionalization reactions, such as carboamination and diamination, which can install nitrogen-containing functional groups across the double bond. umich.edu
Derivatization Strategies for Analogues of this compound
Modification of the Benzoate Moiety (e.g., substituted benzoates)
Creating analogues of this compound can be readily achieved by modifying the benzoate portion of the molecule. This allows for the fine-tuning of electronic and steric properties without altering the reactive alkene-containing side chain. The synthesis of such analogues is typically straightforward, often involving the esterification of 3-methylbut-3-en-1-ol with a substituted benzoyl chloride or benzoic acid.
Research has demonstrated the use of substituted benzoates in various chemical transformations. For example, 4-bromo-3-hydroxybutyl 4-methylbenzoate was used as an intermediate in the synthesis of an epoxide, showcasing the compatibility of a substituted aromatic ring with the reaction conditions. rsc.org Similarly, the synthesis of chromans has been achieved from substrates like (E)-1-ethyl 4-(cinnamyloxy)benzoate, which bears an ester substituent on the phenyl ring. nih.gov This substrate, containing an electron-withdrawing group, successfully underwent cyclization, indicating that a range of functional groups on the benzoate moiety are well-tolerated in complex reaction sequences. nih.gov
Functionalization at the Alkene Position (e.g., prenyl group derivatives)
The alkene moiety within the 3-methylbut-3-en-1-yl group of the title benzoate is a key site for a variety of chemical transformations. This C=C double bond allows for the introduction of diverse functionalities, leading to the synthesis of complex molecules and valuable derivatives. Research has explored several methods for the selective functionalization of this position, including radical additions and catalytic oxygenations.
One notable transformation is the radical 1-fluorosulfonyl-2-alkynylation of the unactivated alkene in this compound. nih.govd-nb.info This transition-metal-free reaction employs an alkynyl sulfonyl fluoride as a radical trap and a precursor to the FSO₂ radical. nih.gov In a specific example, the reaction of this compound with 2-phenylethyne-1-sulfonyl fluoride, initiated by AIBN at 85 °C, results in the formation of a β-alkynyl-fluorosulfonylalkane (BAFSA). nih.gov This process is highly efficient, creating a quaternary carbon center and installing both an alkyne group and a sulfonyl fluoride moiety in a single step. nih.govd-nb.info The resulting BAFSA products are valuable as the sulfonyl fluoride group can be further diversified using SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry to yield sulfonates and sulfonamides. nih.govd-nb.info
Table 1: Radical 1-Fluorosulfonyl-2-alkynylation of this compound
| Reactant 1 | Reactant 2 | Radical Initiator | Temperature | Product | Isolated Yield | Reference |
|---|
Another significant functionalization is the aerobic oxygenation of the double bond to form an α-hydroxy ketone. oup.com This transformation is achieved using a novel catalyst system combining OsO₄ and a Ni(II) complex, specifically bis(3-methyl-2,4-pentanedionato)nickel(II) (Ni(mac)₂). oup.com When this compound is treated with molecular oxygen and an aldehyde in the presence of this dual-catalyst system, two oxygen atoms are introduced across the C=C bond. oup.com The reaction, conducted at room temperature, yields the corresponding α-hydroxy ketone derivative, with the combined use of both OsO₄ and Ni(mac)₂ being essential for the formation of this specific product. oup.com
Table 2: Aerobic Oxygenation of this compound
| Substrate | Catalyst System | Reagents | Temperature | Product | Isolated Yield | Reference |
|---|
Furthermore, this compound serves as a key reagent in the synthesis of fluorinated terpene analogues. acs.orgnih.gov It acts as a prenyl donor in a three-component, one-pot reaction sequence. acs.org The process involves the in-situ reaction of 1,1-difluoro-2-trimethylsilyoxypropene with prenyl benzoate, catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). acs.orgnih.gov This coupling yields 3,3-difluoro-6-methylhept-5-en-2-one, a key intermediate for producing gem-difluoro analogues of monoterpenes like linalool (B1675412) and geraniol. acs.orgnih.gov The use of prenyl benzoate over other prenyl donors, such as prenyl acetate (B1210297), was found to be advantageous for the isolation of the final products. acs.org
Spectroscopic Characterization and Structural Elucidation of 3 Methylbut 3 En 1 Yl Benzoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the spectra from ¹H NMR, ¹³C NMR, and various two-dimensional (2D) techniques, a complete and unambiguous assignment of all protons and carbons in the 3-methylbut-3-en-1-yl benzoate (B1203000) molecule can be achieved.
The ¹H NMR spectrum of 3-methylbut-3-en-1-yl benzoate displays characteristic signals corresponding to both the aromatic benzoate portion and the aliphatic 3-methylbut-3-en-1-yl (isoprenyl) moiety. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The aromatic protons of the benzoate group typically appear in the downfield region of the spectrum due to the deshielding effect of the benzene (B151609) ring current and the electron-withdrawing nature of the carbonyl group. docbrown.info The protons ortho to the carbonyl group (H-2' and H-6') are the most deshielded and are expected to appear as a multiplet around 8.05 ppm. The meta (H-3' and H-5') and para (H-4') protons resonate at slightly higher fields, typically between 7.40 and 7.60 ppm. docbrown.infomdpi.com
The signals for the isoprenyl group appear in the upfield region. The two vinylic protons (=CH₂) are non-equivalent and are expected to appear as singlets or narrow multiplets around 4.8-4.9 ppm. docbrown.info The methylene (B1212753) protons adjacent to the ester oxygen (-O-CH₂-) are deshielded by the electronegative oxygen and resonate as a triplet around 4.3-4.4 ppm. The adjacent methylene protons (-CH₂-CH₂-O-) would appear as a triplet around 2.5 ppm. The methyl group protons (-CH₃) attached to the double bond are expected to produce a singlet at approximately 1.7-1.8 ppm. docbrown.info
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2', H-6' (ortho-aromatic) | ~ 8.05 | Multiplet (d) |
| H-4' (para-aromatic) | ~ 7.55 | Multiplet (t) |
| H-3', H-5' (meta-aromatic) | ~ 7.45 | Multiplet (t) |
| H-4 (vinylic =CH₂) | ~ 4.85 | Singlet |
| H-4 (vinylic =CH₂) | ~ 4.80 | Singlet |
| H-1 (-O-CH₂-) | ~ 4.35 | Triplet (t) |
| H-2 (-CH₂-) | ~ 2.50 | Triplet (t) |
Note: Predicted values are based on typical chemical shifts for benzoate and isoprenoid structures. The solvent used is typically CDCl₃.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of 10 distinct signals are expected, as the molecule has a plane of symmetry in the benzoate ring, making C-2'/C-6' and C-3'/C-5' chemically equivalent.
The carbonyl carbon (C=O) of the ester group is highly deshielded and typically appears far downfield, around 166.0 ppm. libretexts.org The aromatic carbons show signals in the 128-133 ppm range. docbrown.info The quaternary carbon attached to the ester group (C-1') resonates around 130 ppm, while the protonated aromatic carbons (C-2'/C-6', C-3'/C-5', C-4') appear between approximately 128 and 133 ppm. libretexts.orgdocbrown.info
In the aliphatic portion, the quaternary vinylic carbon (C-3) is expected around 142 ppm, and the terminal vinylic carbon (=CH₂, C-4) around 113 ppm. The carbon attached to the ester oxygen (-O-CH₂, C-1) is found around 63 ppm. The other methylene carbon (C-2) resonates further upfield at about 38 ppm, and the methyl carbon (C-5) gives a signal around 22 ppm. libretexts.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carbonyl) | ~ 166.5 |
| C-3 (quaternary alkene) | ~ 142.0 |
| C-4' (para-aromatic) | ~ 132.8 |
| C-1' (ipso-aromatic) | ~ 130.2 |
| C-2', C-6' (ortho-aromatic) | ~ 129.5 |
| C-3', C-5' (meta-aromatic) | ~ 128.3 |
| C-4 (terminal alkene) | ~ 113.0 |
| C-1 (-O-CH₂) | ~ 63.2 |
| C-2 (-CH₂-) | ~ 38.1 |
Note: Predicted values are based on typical chemical shifts for benzoate and isoprenoid structures. libretexts.orglibretexts.org
To confirm the assignments made from 1D NMR spectra and to establish the connectivity of the entire molecule, 2D NMR experiments are essential. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu For this compound, a key correlation would be observed between the methylene protons at H-1 (~4.35 ppm) and the adjacent methylene protons at H-2 (~2.50 ppm). Correlations would also be seen among the coupled aromatic protons (H-2'/H-3', H-3'/H-4', etc.). rsc.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu It allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the proton signal at ~4.35 ppm would show a cross-peak with the carbon signal at ~63.2 ppm, confirming this as the -O-CH₂- group. Similarly, the aromatic proton signals would correlate with their corresponding aromatic carbon signals. columbia.edu
A cross-peak between the H-1 protons (~4.35 ppm) of the alkyl chain and the carbonyl carbon (C=O, ~166.5 ppm) of the benzoate group, definitively linking the two moieties.
Correlations from the ortho-aromatic protons (H-2'/H-6', ~8.05 ppm) to the carbonyl carbon (C=O).
Correlations from the methyl protons (H-5, ~1.78 ppm) to the vinylic carbons C-3 (~142.0 ppm) and C-2 (~38.1 ppm). rsc.org
Together, these 2D NMR experiments provide a comprehensive and detailed map of the molecular structure, allowing for the complete and confident assignment of all ¹H and ¹³C signals. sdsu.educolumbia.edu
Mass Spectrometry (MS) Techniques
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. uva.nl This precision allows for the determination of the elemental composition and molecular formula of a compound. For this compound, the molecular formula is C₁₂H₁₄O₂. The theoretical exact mass (monoisotopic mass) for this formula is 190.09938 Da. nih.gov An experimental HRMS measurement yielding a mass value very close to this theoretical value (e.g., within 5 ppm) would unequivocally confirm the molecular formula of the compound. nih.govsemanticscholar.org
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is ionized, forming a molecular ion (M⁺˙) which can then undergo fragmentation. The pattern of these fragments is a reproducible fingerprint of the molecule's structure.
The mass spectrum of this compound is characterized by two major fragmentation pathways originating from the cleavage of the ester bond. nih.gov
Formation of the Benzoyl Cation: The most prominent peak in the spectrum is typically at a mass-to-charge ratio (m/z) of 105. This peak corresponds to the stable benzoyl cation, [C₆H₅CO]⁺, formed by the cleavage of the C-O bond between the carbonyl group and the isoprenyl chain. This is a characteristic fragment for benzoate esters. massbank.eu This cation can further fragment to produce the phenyl cation at m/z 77 by losing a neutral carbon monoxide (CO) molecule.
Formation of the Isoprenyl Cation: Cleavage of the bond between the oxygen and the carbonyl carbon can lead to the formation of an isoprenyl cation radical. However, a more common fragmentation is the formation of the C₅H₈⁺˙ cation corresponding to the isoprenyl moiety, which appears at m/z 68. nih.gov This fragment can arise from the cleavage of the ester linkage.
Table 3: Major Fragments in the EI-Mass Spectrum of this compound
| m/z | Ion Structure | Proposed Origin |
|---|---|---|
| 190 | [C₁₂H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 105 | [C₆H₅CO]⁺ | Cleavage of the ester O-alkyl bond |
| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation |
The presence of these key fragments, particularly the strong signal at m/z 105, provides powerful evidence for the presence of a benzoate ester structure, while the fragment at m/z 68 confirms the C₅H₈ alkyl portion, collectively supporting the identity of this compound. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum provides distinct peaks that confirm the presence of its key structural features: the ester group, the aromatic (benzene) ring, and the terminal alkene group.
The most prominent absorption band in the spectrum of a benzoate ester is the carbonyl (C=O) stretch, which is typically strong and sharp. masterorganicchemistry.com Because the carbonyl group is conjugated with the benzene ring, this absorption occurs at a slightly lower wavenumber compared to aliphatic esters. For α,β-unsaturated esters like benzoates, this peak is expected in the range of 1730–1715 cm⁻¹. orgchemboulder.com
The spectrum also displays characteristic absorptions for the carbon-oxygen (C-O) single bonds of the ester functionality. These appear as two or more strong bands in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹. orgchemboulder.com
The presence of the aromatic ring gives rise to several signals. Aromatic C-H stretching vibrations are observed as weak to medium bands just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹). vscht.cz Carbon-carbon double bond stretching vibrations within the benzene ring produce medium to weak absorptions in the 1600–1400 cm⁻¹ region. vscht.cz
The 3-methylbut-3-enyl moiety introduces signals characteristic of a terminal, disubstituted alkene. The vinylic C-H stretch appears as a medium band above 3000 cm⁻¹, often around 3080 cm⁻¹. vscht.cz The alkene C=C stretch is typically found in the 1680–1640 cm⁻¹ range. vscht.cz A strong band resulting from the out-of-plane C-H bending of the =CH₂ group is expected around 890 cm⁻¹. wpmucdn.com Finally, the aliphatic C-H stretching from the methyl and methylene groups appears as medium to strong bands just below 3000 cm⁻¹. researchgate.net
Table 1: Characteristic Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3100–3000 | Medium to Weak |
| Alkene (=C-H) | Stretch | ~3080 | Medium |
| Alkane (C-H) | Stretch | <3000 | Medium to Strong |
| Ester (C=O) | Stretch (conjugated) | 1730–1715 | Strong |
| Alkene (C=C) | Stretch | 1680–1640 | Medium to Weak |
| Aromatic (C=C) | Ring Stretch | 1600–1400 | Medium to Weak |
| Ester (C-O) | Asymmetric & Symmetric Stretch | 1300–1000 | Strong |
| Alkene (=CH₂) | Out-of-plane bend | ~890 | Strong |
Chromatographic Methods for Purity Assessment
Chromatographic techniques are essential for assessing the purity of synthesized or isolated compounds. By exploiting differences in the partitioning of a compound between a stationary phase and a mobile phase, methods like Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) can effectively separate this compound from starting materials, byproducts, or other impurities.
Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective method for monitoring reaction progress and assessing the purity of a sample. libretexts.org For this compound, the stationary phase is typically a polar adsorbent like silica (B1680970) gel (SiO₂) coated on a plate. wisc.edu The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the plate via capillary action. wisc.edu
The separation is based on polarity. Since this compound is a moderately polar ester, a common mobile phase consists of a mixture of a non-polar solvent, such as hexane (B92381), and a more polar solvent, like ethyl acetate (B1210297). chemistryhall.com By varying the ratio of these solvents, the retention factor (Rf) of the compound can be optimized for effective separation. A higher proportion of the more polar solvent (ethyl acetate) will increase the Rf value, causing the spot to travel further up the plate. libretexts.org
Due to the presence of the aromatic benzoate group, this compound is UV-active. operachem.com Therefore, after development, the plate can be visualized under a UV lamp (typically at 254 nm), where the compound will appear as a dark spot against a fluorescent background. operachem.com
Table 2: Typical TLC Solvent Systems for Analysis of this compound on Silica Gel
| Solvent System (v/v) | Polarity | Expected Rf Value | Comments |
|---|---|---|---|
| 9:1 Hexane / Ethyl Acetate | Low | Low (e.g., 0.2–0.3) | Good for separating from very non-polar impurities. |
| 4:1 Hexane / Ethyl Acetate | Medium | Moderate (e.g., 0.4–0.6) | A common starting point for good separation. chemistryhall.com |
| 1:1 Hexane / Ethyl Acetate | High | High (e.g., 0.7–0.8) | Useful if impurities are significantly more polar. libretexts.org |
For quantitative purity assessment, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the preferred methods.
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and carried by an inert gas (mobile phase) through a column (stationary phase). Separation is based on the compound's boiling point and its interactions with the stationary phase. A non-polar or medium-polarity column, such as one with a dimethylpolysiloxane or phenyl-substituted stationary phase, is typically used. A common detector for this type of analysis is the Flame Ionization Detector (FID), which offers high sensitivity for organic compounds.
The retention of a compound can be standardized using the Kovats Retention Index (RI), which compares the retention time of the analyte to those of n-alkane standards. nist.gov For this compound, experimental Kovats RI values have been reported on both standard non-polar (e.g., 1412, 1422) and polar (e.g., 1993) columns, which can be used to confirm its identity. nih.gov
High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity analysis. A common mode for a moderately polar compound like this compound is reversed-phase HPLC. sielc.com In this setup, the stationary phase is non-polar (e.g., a C18-modified silica column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. nih.govsielc.com The compound is detected as it elutes from the column, typically using a UV detector set to a wavelength where the benzoate chromophore absorbs strongly (e.g., ~225-230 nm). nih.gov The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.
Table 3: Typical GC and HPLC Conditions for Purity Assessment of this compound
| Technique | Parameter | Typical Condition |
|---|---|---|
| GC | Stationary Phase | Non-polar (e.g., DB-5, HP-5ms) or Polar (e.g., Carbowax) |
| Carrier Gas | Helium or Hydrogen | |
| Detector | Flame Ionization Detector (FID) | |
| Kovats RI (Non-polar) | 1412–1424 nih.gov | |
| Kovats RI (Polar) | 1993 nih.gov | |
| HPLC | Mode | Reversed-Phase |
| Stationary Phase | C18 (Octadecylsilane) | |
| Mobile Phase | Acetonitrile / Water or Methanol / Water gradient or isocratic elution nih.govscispace.com | |
| Detector | UV-Vis Diode Array Detector (DAD) at ~225 nm nih.gov |
Computational Chemistry and Theoretical Investigations of 3 Methylbut 3 En 1 Yl Benzoate
Electronic Structure Calculations (e.g., DFT Studies)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. A DFT study on 3-methylbut-3-en-1-yl benzoate (B1203000) would yield fundamental information about its stability, reactivity, and electronic properties.
Detailed Research Findings: Specific DFT studies focused on 3-methylbut-3-en-1-yl benzoate are not prevalent in peer-reviewed literature. However, a typical study would involve optimizing the molecule's geometry and calculating key electronic descriptors. These calculations often use functionals like B3LYP with basis sets such as 6-311G(d,p) to provide a balance of accuracy and computational cost. dergipark.org.tr
Key parameters that would be determined include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and its susceptibility to electronic excitation. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this molecule, nucleophilic sites would be expected around the oxygen atoms of the ester group and the C=C double bond, while electrophilic sites would be located on the hydrogen atoms.
Atomic Charges: Calculation of atomic charges (e.g., using Hirshfeld population analysis) would quantify the charge distribution across the molecule, offering insights into its polarity and intermolecular interactions. africaresearchconnects.com
A hypothetical data table for such a DFT study is presented below to illustrate the expected outputs.
Table 1: Hypothetical DFT Calculation Results for this compound Note: These values are illustrative and not from a published study.
| Parameter | Predicted Value | Significance |
| Methodology | B3LYP/6-311G(d,p) | Functional and basis set used for the calculation. |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicates chemical stability and resistance to electronic excitation. |
| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of this compound, particularly around the ester linkage and the alkyl chain, means it can adopt multiple conformations. Conformational analysis and molecular dynamics (MD) simulations are used to explore these different spatial arrangements and their relative energies. nih.gov
Detailed Research Findings: There is a lack of specific published studies on the conformational analysis or molecular dynamics of this compound. Such an investigation would be valuable for understanding its average structure and behavior in different environments (e.g., in a solvent).
Conformational Analysis: This would involve systematically rotating the rotatable bonds (e.g., C-O and C-C single bonds) to find all stable low-energy conformers. The relative energies of these conformers would be calculated to determine their population at a given temperature.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior. An MD simulation could reveal how the molecule folds, how its flexible tail moves, and how it interacts with solvent molecules. mdpi.comkarazin.ua This is particularly useful for understanding how the molecule's shape influences its physical properties and interactions with other molecules.
The table below illustrates the kind of data a conformational search would provide.
Table 2: Illustrative Conformational Analysis Data for this compound Note: This table is a hypothetical representation.
| Conformer ID | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Predicted Population (%) |
| 1 | ~180° (anti) | 0.00 | ~75% |
| 2 | ~60° (gauche) | 1.20 | ~15% |
| 3 | ~-60° (gauche) | 1.25 | ~10% |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can be employed to study the mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface of a reaction to identify transition states and calculate activation energies. rwth-aachen.de
Detailed Research Findings: No specific computational studies elucidating reaction mechanisms for this compound were found in the reviewed literature. Theoretical investigations could, for example, model its hydrolysis, oxidation, or participation in cycloaddition reactions. researchgate.net
A typical study would involve:
Identifying the reactants, products, and any intermediates.
Locating the transition state structure connecting them.
Calculating the activation energy (the energy barrier that must be overcome for the reaction to occur).
This information is critical for understanding reaction kinetics and predicting reaction outcomes under different conditions. For instance, modeling the ester hydrolysis would clarify the energy profile for the addition of water and the subsequent cleavage of the ester bond.
Table 3: Example of a Hypothetical Reaction Energetics Study Reaction: Alkaline Hydrolysis of this compound Note: This data is for illustrative purposes only.
| Reaction Step | Species | Relative Energy (kcal/mol) | Description |
| Reactants | Ester + OH⁻ | 0.0 | Initial state of the reactants. |
| Transition State 1 (TS1) | [Complex]‡ | +15.2 | Activation energy for the nucleophilic attack. |
| Intermediate | Tetrahedral Int. | -8.5 | Stable intermediate formed after hydroxide (B78521) attack. |
| Transition State 2 (TS2) | [Complex]‡ | +12.3 | Activation energy for the departure of the alkoxide. |
| Products | Benzoate + Alcohol | -18.0 | Final state of the products. |
Prediction of Spectroscopic Properties
Computational methods are widely used to predict spectroscopic properties, which can aid in the interpretation of experimental data. For this compound, methods like DFT can be used to calculate NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. dergipark.org.tr
Detailed Research Findings: While experimental spectra for this compound exist, specific computational studies aimed at predicting and interpreting these spectra are not readily available.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. Comparing these theoretical values with experimental data can help confirm structural assignments.
IR Spectroscopy: Calculations of vibrational frequencies correspond to the peaks in an IR spectrum. These calculations can help assign specific peaks to the stretching or bending of particular bonds (e.g., C=O stretch, C=C stretch).
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. This can provide insight into the electronic structure and chromophores within the molecule.
Table 4: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data Note: This table illustrates the concept; experimental values may vary.
| Spectroscopic Data | Calculated Value (Illustrative) | Experimental Value (Typical) | Assignment |
| ¹³C NMR (δ, ppm) | 166.5 | 166.2 | Carbonyl Carbon (C=O) |
| ¹H NMR (δ, ppm) | 8.01 | 8.05 | Aromatic Protons (ortho to C=O) |
| IR Frequency (cm⁻¹) | 1715 | 1720 | C=O Stretch |
| UV-Vis λ_max (nm) | 228 | 230 | π → π* transition of the benzoate chromophore |
Applications As a Synthetic Building Block and Chemical Intermediate
Role in the Synthesis of Diverse Organic Molecules
The utility of 3-methylbut-3-en-1-yl benzoate (B1203000) as a synthetic building block stems from the distinct reactivity of its two primary functional groups: the benzoate ester and the terminal alkene. This dual functionality allows it to serve as a precursor in a variety of chemical transformations for the creation of more complex molecules.
The benzoate ester can undergo reactions typical of esters, such as hydrolysis under acidic or basic conditions to yield benzoic acid and 3-methylbut-3-en-1-ol. organic-chemistry.org This hydrolysis is a key step in using the molecule as a source for the isoprenoid alcohol, which can then be used in further syntheses. The ester can also be cleaved through reductive processes. organic-chemistry.org
The terminal double bond in the 3-methylbut-3-enyl (isoprenyl) moiety is susceptible to a range of addition reactions. This includes hydrogenation to form the corresponding saturated alkyl chain, halogenation, and hydrohalogenation. The alkene can also participate in more complex carbon-carbon bond-forming reactions, such as Heck reactions or metathesis, providing pathways to elaborate the carbon skeleton. The presence of this reactive site makes the compound a valuable intermediate for introducing the isoprenyl unit into larger molecular structures.
Utility in the Production of Specific Chemical Scaffolds
While the individual components of 3-methylbut-3-en-1-yl benzoate—the benzoate group and the isoprenyl unit—are found in numerous biologically active compounds and privileged medicinal scaffolds, specific documented instances of this compound being directly used as a starting material for the synthesis of complex chemical scaffolds are not extensively reported in readily available literature. However, its structure represents a conjunction of two important synthons. Benzoate derivatives are foundational to many pharmaceutical compounds, and the isoprenyl unit is a fundamental building block for terpenes and terpenoids, a large class of natural products with diverse biological activities. beilstein-journals.org Theoretically, the molecule could be used to construct scaffolds that incorporate both an aromatic ring and a flexible, functionalizable side-chain.
Integration into Synthetic Routes for Flavor and Fragrance Components
In the synthesis of flavor and fragrance compounds, esters and terpenoids play a crucial role. beilstein-journals.org this compound serves as a valuable intermediate, primarily as a precursor to the 3-methylbut-3-enyl moiety. This chemical fragment is part of the structure of various fragrance molecules. For instance, synthetic routes to create complex odorants sometimes involve building blocks containing this specific C5 structure. google.com
A common synthetic strategy involves the hydrolysis of this compound to release 3-methylbut-3-en-1-ol. This alcohol can then be converted into other functional groups (e.g., halides, aldehydes) or used in etherification or further esterification reactions with different carboxylic acids to produce a wide range of target fragrance molecules. The benzoate group acts as a stable protecting group for the alcohol, which can be easily removed when needed. This approach allows for the controlled introduction of the isoprenoid alcohol into more elaborate structures found in synthetic fragrances. thegoodscentscompany.comnih.gov
| Functional Group | Type of Reaction | Potential Synthetic Outcome |
|---|---|---|
| Benzoate Ester | Hydrolysis | Generation of 3-methylbut-3-en-1-ol and Benzoic Acid |
| Benzoate Ester | Transesterification | Formation of new esters with different alcohol moieties |
| Terminal Alkene | Hydrogenation | Formation of 3-methylbutyl benzoate |
| Terminal Alkene | Addition Reactions (e.g., Halogenation) | Functionalization of the side chain for further modification |
| Entire Molecule | Modification & Derivatization | Precursor for other flavor/fragrance ingredients and monomers |
Intermediate in the Preparation of Advanced Materials Monomers
The application of this compound as an intermediate for advanced material monomers is centered on the reactivity of its terminal alkene. This double bond provides a handle for polymerization or for chemical modification to produce a polymerizable monomer.
One potential synthetic route involves the hydrolysis of the benzoate ester to yield 3-methylbut-3-en-1-ol. This alcohol can then be esterified with polymerizable acids, such as acrylic acid or methacrylic acid, to form monomers like 3-methyl-3-buten-1-yl methacrylate (B99206). Such monomers, containing two different types of double bonds, can be used as cross-linking agents or to introduce specific functionalities into polymers. cmu.edu
Alternatively, the terminal alkene of this compound itself could potentially be involved in polymerization reactions, although this is less common for this type of substituted alkene compared to styrenes or acrylates. More plausibly, the molecule would first be transformed. For example, the aromatic ring could be functionalized with a polymerizable group (e.g., a vinyl group to create a styrene-type monomer) while the isoprenyl chain serves as a pendant group that can be used for post-polymerization modification. While direct polymerization of this compound is not a common application, its role as a precursor to custom-designed monomers for specialty polymers remains a possibility in materials science. researchgate.net
Conclusion and Future Research Perspectives
Summary of Current Research Landscape for 3-Methylbut-3-en-1-yl Benzoate (B1203000)
The current body of scientific literature focusing specifically on 3-methylbut-3-en-1-yl benzoate is relatively limited. Much of the available information is derived from chemical databases and supplier catalogs, which provide basic physicochemical properties. Deeper investigation into its specific reactivity and applications is often extrapolated from studies on related allylic benzoates and isoprenoid compounds. Research efforts are generally concentrated on the broader categories of molecules to which it belongs rather than on this individual ester.
Key research areas involving analogous structures include the development of transition metal-catalyzed cross-coupling reactions where allylic benzoates serve as effective leaving groups. Additionally, the synthesis and derivatization of its precursor alcohol, 3-methylbut-3-en-1-ol (also known as isoprenol), are subjects of ongoing investigation, driven by the importance of isoprenoid building blocks in natural product synthesis and materials science.
Emerging Synthetic Strategies for Enhanced Efficiency and Sustainability
The primary synthetic route to this compound involves the esterification of 3-methylbut-3-en-1-ol with benzoic acid or its derivatives. While traditional esterification methods are well-established, emerging strategies focus on improving efficiency, selectivity, and sustainability.
Synthesis of the Precursor Alcohol (3-Methylbut-3-en-1-ol):
Efficient access to the precursor alcohol is crucial. Modern synthetic methods for 3-methylbut-3-en-1-ol are varied and aim to overcome the limitations of older techniques.
| Method | Description | Advantages |
| Grignard Reaction | Reaction of a methallyl halide with formaldehyde (B43269) or paraformaldehyde. google.com | Utilizes readily available starting materials. |
| Prins Reaction | Condensation of isobutene and formaldehyde catalyzed by various acids, including solid acids like zeolites. nih.gov | Atom-economical and can be performed under continuous flow conditions. |
| Two-Step Method from Carboxylic Acid, Isobutene, and Formaldehyde | Condensation and esterification followed by hydrolysis to yield the target alcohol. google.com | Avoids the need for a catalyst and can have high raw material conversion rates. google.com |
Esterification Strategies:
Once the alcohol is obtained, several esterification methods can be employed to form the benzoate ester. Modern approaches prioritize milder reaction conditions and reduced waste generation.
| Esterification Method | Reagents and Conditions | Key Features |
| Fischer Esterification | Benzoic acid, 3-methylbut-3-en-1-ol, strong acid catalyst (e.g., H₂SO₄) | A classic, equilibrium-driven method. |
| Steglich Esterification | Benzoic acid, 3-methylbut-3-en-1-ol, DCC, DMAP | Proceeds under mild conditions, suitable for sensitive substrates. |
| Acyl Chloride Method | Benzoyl chloride, 3-methylbut-3-en-1-ol, a non-nucleophilic base (e.g., pyridine) | Highly reactive, often proceeds to completion at low temperatures. |
| Transesterification | Methyl benzoate, 3-methylbut-3-en-1-ol, acid or base catalyst | An alternative equilibrium-based process. |
Exploration of Novel Reactivity Patterns and Derivatization Opportunities
The reactivity of this compound is dominated by the allylic nature of the ester and the aromatic ring of the benzoate group.
Allylic Reactivity:
The ester group in the allylic position makes it a good leaving group in the presence of a suitable catalyst, particularly palladium complexes. This reactivity is the cornerstone of the Tsuji-Trost allylic alkylation and related transformations.
A significant area of research for allylic benzoates is their use in palladium-catalyzed cross-coupling reactions. For instance, palladium-catalyzed arylation of allylic benzoates with hypervalent arylsiloxane derivatives has been shown to proceed with high yields and complete inversion of configuration. organic-chemistry.org This type of reaction offers a powerful tool for forming new carbon-carbon bonds.
Derivatization Opportunities:
The double bond in the 3-methylbut-3-en-1-yl moiety offers a site for various chemical transformations, allowing for the synthesis of a diverse range of derivatives.
| Reaction Type | Reagents | Potential Products |
| Epoxidation | m-CPBA, peroxyacetic acid | 3-methyl-3,4-epoxybutyl benzoate |
| Dihydroxylation | OsO₄, NMO; or cold, dilute KMnO₄ | 3-methylbutane-1,3,4-triol-1-benzoate |
| Ozonolysis | 1. O₃; 2. Me₂S or Zn/H₂O | 3-oxo-butyl benzoate |
| Hydrogenation | H₂, Pd/C | 3-methylbutyl benzoate |
Furthermore, the benzoate ring can undergo electrophilic aromatic substitution, although the ester group is deactivating, directing incoming electrophiles to the meta position.
Potential for Expanded Applications in Advanced Organic Synthesis and Materials Science
While direct applications of this compound are not extensively documented, its structural motifs suggest significant potential in several areas.
Advanced Organic Synthesis:
As a carrier of the isoprenoid-derived 3-methylbut-3-en-1-yl group, this compound can serve as a valuable building block in the synthesis of more complex molecules, including natural products and pharmaceuticals. The ability to transfer this fragment via palladium-catalyzed reactions makes it a useful reagent in synthetic strategies that require the installation of this common structural unit found in many terpenes.
Materials Science:
The presence of a polymerizable double bond opens up possibilities for its use in materials science. A closely related compound, 3-methyl-3-buten-1-yl methacrylate (B99206) (IPEMA), is utilized as a cross-linking agent that possesses two olefins with different reactivities. fujifilm.com This differential reactivity allows for a controlled polymerization process, leading to materials with unique properties such as reduced stress and improved hardness and flexibility in cured films. fujifilm.com By analogy, this compound could potentially be explored as a monomer or co-monomer in the synthesis of specialty polymers with tailored properties. The benzoate group would impart increased rigidity and thermal stability to the resulting polymer chain.
Q & A
Basic Questions
Q. What are the established synthetic protocols and characterization techniques for 3-methylbut-3-en-1-yl benzoate?
- Synthesis : The compound is synthesized via esterification of benzoic acid with 3-methylbut-3-en-1-ol under standard conditions. details a procedure using Co-salen catalysts and tetrabutylammonium hexafluorophosphate in acetonitrile, yielding 81% product after purification by column chromatography (pet ether/EtOAc = 2:1) .
- Characterization : Key techniques include:
- 1H/13C NMR (CDCl3): δ = 8.08–8.01 (m, aromatic H), 1.82 (s, CH3) .
- HRMS and FT-IR for molecular weight and functional group confirmation .
Q. How can researchers confirm the structural integrity of this compound during synthesis?
- Spectroscopic Validation :
- 1H NMR : Distinct peaks at δ = 4.83 (d, J = 11.0 Hz) and 4.44 (t, J = 6.8 Hz) confirm the allylic ether and ester linkages .
- 13C NMR : Signals at δ = 166.7 (C=O) and 141.9 (Cq of the alkene) are diagnostic .
- Chromatography : Silica gel column chromatography (60–200 mesh) ensures purity, with TLC monitoring (Rf ~0.5 in pet ether/EtOAc) .
Advanced Research Questions
Q. What strategies optimize regioselectivity in iron-catalyzed hydrofunctionalization of this compound?
- Reaction Design : Use Fe-based catalysts (e.g., FeCl3) under mild conditions (room temperature, 12–24 h) to achieve Markovnikov addition. reports 74–92% yields for hydrobromination and hydroazidation .
- Analytical Confirmation :
- HRMS and SEM-EDS validate product structures .
- Control Experiments : Compare reactivity with substituted alkenes (e.g., styrene) to assess electronic effects .
Q. How does this compound interact with enzymes in isoprenoid biosynthesis?
- Enzyme Assays : EC 2.7.4.26 (isopentenyl phosphate kinase) phosphorylates its phosphate derivative, forming 3-methylbut-3-en-1-yl diphosphate, a precursor in archaeal and plant terpenoid pathways .
- Metabolic Pathway Analysis : Use isotopic labeling (e.g., 13C-glucose) and LC-MS to track incorporation into isopentenyl pyrophosphate (IPP) derivatives .
Q. How can researchers resolve contradictions in reaction yields under similar catalytic conditions?
- Statistical Optimization : Apply central composite design (CCD) to evaluate variables (e.g., temperature, catalyst loading). demonstrates CCD for optimizing encapsulation efficiency, which can be adapted for reaction yield analysis .
- Reproducibility Checks : Replicate reactions with strict inert atmosphere control (N2/Ar) and standardized substrate purity (>95% by HPLC) .
Q. What advanced chromatographic methods are suitable for analyzing complex mixtures containing this compound?
- Ion-Pair RP-HPLC : Use tetrabutylammonium hexafluorophosphate as an ion-pair reagent to improve resolution of polar derivatives .
- UHPLC-Orbitrap MS : Achieve high-resolution separation and accurate mass detection (resolution >60,000) for trace impurities .
Methodological Notes
- Synthetic Reproducibility : Ensure anhydrous conditions for esterification to prevent hydrolysis .
- Enzyme Studies : Use archaeal homologs (e.g., Methanocaldococcus jannaschii) for robust activity assays due to thermostability .
- Data Contradictions : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve signal overlap .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
